molecular formula C8H7N3O2 B1403492 Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate CAS No. 1363382-84-6

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Cat. No.: B1403492
CAS No.: 1363382-84-6
M. Wt: 177.16 g/mol
InChI Key: XBIMTVWFPWOTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . For example, in cancer cells, this compound can induce apoptosis, leading to cell death . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter gene expression, leading to changes in the production of various proteins that are essential for cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in either the upregulation or downregulation of specific genes, depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell metabolism and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities compared to the parent compound . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics . Understanding these pathways is crucial for predicting the compound’s behavior in vivo .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions are essential for determining the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMTVWFPWOTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191415
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-84-6
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Reactant of Route 3
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.